molecular formula C12H18O2 B13945576 6-(2-Furyl)-6-methyl-2-heptanone CAS No. 51595-87-0

6-(2-Furyl)-6-methyl-2-heptanone

Cat. No.: B13945576
CAS No.: 51595-87-0
M. Wt: 194.27 g/mol
InChI Key: QCPZQFFDLABXTP-UHFFFAOYSA-N
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Description

6-(2-Furyl)-6-methyl-2-heptanone is a ketone-based organic compound of interest in advanced chemical research. This compound features a furan ring, a heterocyclic structure common in many bioactive molecules, which may make it a valuable intermediate or building block in medicinal chemistry and pharmacology. Potential research applications could include its use as a precursor in the synthesis of novel therapeutic agents or in the development of new synthetic methodologies. Researchers might also investigate its potential biological activity or its physical properties for material science applications. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or consumer use. Please consult the safety data sheet (SDS) before handling.

Properties

CAS No.

51595-87-0

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

6-(furan-2-yl)-6-methylheptan-2-one

InChI

InChI=1S/C12H18O2/c1-10(13)6-4-8-12(2,3)11-7-5-9-14-11/h5,7,9H,4,6,8H2,1-3H3

InChI Key

QCPZQFFDLABXTP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC(C)(C)C1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Furyl)-6-methyl-2-heptanone typically involves the reaction of furfural with appropriate reagents under controlled conditions. One common method includes the use of propargyl alcohols treated with MHMDS (M=Na, K), B2(pin)2, an acid chloride, and a palladium/copper co-catalyst system . This reaction cascade involves trans-diboration, regioselective acylation, cyclization, and dehydration to yield the desired furan derivative.

Industrial Production Methods: Industrial production of furans, including 6-(2-Furyl)-6-methyl-2-heptanone, often employs catalytic processes that are environmentally friendly and adhere to the principles of green chemistry. Catalysis by gold, silver, rhodium, and palladium salts is commonly used . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Furyl)-6-methyl-2-heptanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted furans depending on the reagent used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2-Furyl)-6-methyl-2-heptanone involves its interaction with specific molecular targets. For instance, in antifungal applications, it disrupts the membrane integrity of fungal cells, leading to cell death . The compound’s furan ring is crucial for its biological activity, allowing it to interact with enzymes and other proteins effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares 6-(2-Furyl)-6-methyl-2-heptanone with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups OEL/Regulatory Limit
6-(2-Furyl)-6-methyl-2-heptanone C12H16O2 192.26 Not explicit Ketone, Furyl, Methyl 1 ppbV
6-Methyl-2-heptanone C8H16O 128.21 928-68-7 Ketone, Methyl 8 ppm (proposed)
3-Chloro-4-hydroxy-6-methyl-2-heptanone C8H15ClO2 178.66 861365-31-3 Ketone, Chloro, Hydroxy, Methyl Not available
Bis[6-(2-furyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] C22H14N4O2S2 446.50 Not explicit Thioxo, Cyano, Furyl Not available

Key Observations :

  • Polarity and Volatility: 6-Methyl-2-heptanone, lacking polar substituents, is more volatile and less polar than the furyl-containing analog, influencing its environmental persistence and antifungal vapor-phase activity.
  • Chloro/Hydroxy Derivatives: The addition of chloro and hydroxy groups in 3-chloro-4-hydroxy-6-methyl-2-heptanone increases polarity and reactivity, likely altering its toxicity profile and biodegradability compared to the target compound.
Antifungal Activity
  • 6-Methyl-2-heptanone: Exhibits strong antifungal activity against Alternaria solani, damaging hyphal cell walls and membranes via increased permeability and ATP release. Downregulates pathogenic genes (slt2, wetA), reducing conidial germination and sporulation. Produced by Bacillus spp. (e.g., B. subtilis ZD01) at 22.27% of total VOCs, demonstrating ecological relevance.
  • Furyl-Containing Compounds: Bis[6-(2-furyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] derivatives show antimicrobial activity, though mechanisms differ (likely involving heterocyclic interactions with microbial enzymes). The furyl group in 6-(2-Furyl)-6-methyl-2-heptanone may similarly enhance bioactivity, though direct evidence is lacking in the provided data.
Toxicity and Regulatory Limits
  • 6-Methyl-2-heptanone: Proposed OEL of 8 ppm, derived from surrogate compounds (e.g., 5-methyl-3-heptanone), indicates lower acute toxicity.

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